5-Bromo-2-chlorothiophene-3-carboxamide 5-Bromo-2-chlorothiophene-3-carboxamide
Brand Name: Vulcanchem
CAS No.: 189330-33-4
VCID: VC8251054
InChI: InChI=1S/C5H3BrClNOS/c6-3-1-2(5(8)9)4(7)10-3/h1H,(H2,8,9)
SMILES: C1=C(SC(=C1C(=O)N)Cl)Br
Molecular Formula: C5H3BrClNOS
Molecular Weight: 240.51 g/mol

5-Bromo-2-chlorothiophene-3-carboxamide

CAS No.: 189330-33-4

Cat. No.: VC8251054

Molecular Formula: C5H3BrClNOS

Molecular Weight: 240.51 g/mol

* For research use only. Not for human or veterinary use.

5-Bromo-2-chlorothiophene-3-carboxamide - 189330-33-4

Specification

CAS No. 189330-33-4
Molecular Formula C5H3BrClNOS
Molecular Weight 240.51 g/mol
IUPAC Name 5-bromo-2-chlorothiophene-3-carboxamide
Standard InChI InChI=1S/C5H3BrClNOS/c6-3-1-2(5(8)9)4(7)10-3/h1H,(H2,8,9)
Standard InChI Key KHEXSKQEPRORRQ-UHFFFAOYSA-N
SMILES C1=C(SC(=C1C(=O)N)Cl)Br
Canonical SMILES C1=C(SC(=C1C(=O)N)Cl)Br

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The core structure of 5-bromo-2-chlorothiophene-3-carboxamide consists of a thiophene ring—a five-membered aromatic heterocycle containing one sulfur atom—substituted with bromine (Br) at position 5, chlorine (Cl) at position 2, and a carboxamide (-CONH2_2) group at position 3 . The spatial arrangement of these substituents is critical to the compound’s electronic configuration and intermolecular interactions.

Computed Descriptors and Stereoelectronic Properties

The InChI key (KHEXSKQEPRORRQ-UHFFFAOYSA-N) and SMILES string (C1=C(SC(=C1C(=O)N)Cl)Br) provide unambiguous representations of its connectivity . Quantum mechanical calculations predict electron-deficient regions at the halogenated positions, rendering them susceptible to nucleophilic attack. The carboxamide group contributes to polarity, with a computed topological polar surface area (TPSA) indicative of moderate solubility in polar solvents.

Synthetic Methodologies

Friedel-Crafts Acylation Approaches

A plausible route to 5-bromo-2-chlorothiophene-3-carboxamide involves Friedel-Crafts acylation of a pre-halogenated thiophene precursor. For example, 2-chlorothiophene could undergo acylation with a trichloroacetyl chloride derivative in the presence of AlCl3_3, followed by bromination and amidation . This method mirrors strategies employed for synthesizing structurally related thiophene carboxamides, where halogenation steps are carefully sequenced to avoid over-substitution.

Halogenation and Functional Group Interconversion

Alternative pathways may involve:

  • Bromination of 2-chlorothiophene-3-carboxamide using N\text{N}-bromosuccinimide (NBS) under radical or electrophilic conditions.

  • Amidation of 5-bromo-2-chlorothiophene-3-carboxylic acid via activation with thionyl chloride (SOCl2_2) followed by treatment with ammonium hydroxide.

Precise control of reaction conditions (temperature, solvent, catalysts) is essential to achieve regioselective halogenation and prevent side reactions such as ring opening or over-halogenation.

Chemical Reactivity and Functionalization

Nucleophilic Aromatic Substitution

The chlorine atom at position 2 is primed for nucleophilic displacement due to its adjacency to the electron-withdrawing carboxamide group. Reactions with alkoxides, amines, or thiols could yield 2-substituted derivatives, a strategy employed in the synthesis of bioactive analogs .

Carboxamide Transformations

The carboxamide group can undergo hydrolysis to the carboxylic acid under acidic or basic conditions, or reduction to the amine using LiAlH4_4. These transformations enable diversification of the molecule’s physicochemical properties for structure-activity relationship (SAR) studies.

Comparative Analysis with Structural Analogs

Compound NameKey Structural DifferencesBiological Activity Insights
5-Chlorothiophene-3-carboxamideLacks bromine at position 5Reduced hydrophobicity and target affinity
2-Bromo-5-chlorothiophene-3-carboxamideHalogen positions reversedAltered electronic effects on reactivity
5-Bromo-2-fluorothiophene-3-carboxamideFluorine replaces chlorine at position 2Enhanced metabolic stability

The unique halogenation pattern of 5-bromo-2-chlorothiophene-3-carboxamide balances electronic effects and steric demands, positioning it as a versatile intermediate for drug discovery.

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